7-Bromo-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno[2,3-c]pyrrole-3,9-dione derivative featuring a bromine substituent at position 7, a 3-(isopropoxy)propyl chain at position 2, and a 4-isopropylphenyl group at position 1. The bromine atom likely enhances lipophilicity and binding affinity, while the bulky isopropylphenyl and alkoxypropyl substituents may influence steric interactions and solubility.
Properties
Molecular Formula |
C26H28BrNO4 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
7-bromo-2-(3-propan-2-yloxypropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28BrNO4/c1-15(2)17-6-8-18(9-7-17)23-22-24(29)20-14-19(27)10-11-21(20)32-25(22)26(30)28(23)12-5-13-31-16(3)4/h6-11,14-16,23H,5,12-13H2,1-4H3 |
InChI Key |
ZUJRCKIVTHMZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)OC4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NBS for bromination, alkyl halides for alkylation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antifungal Activity : Studies have shown that derivatives of this compound possess antifungal properties against strains such as Candida albicans, demonstrating comparable efficacy to established antifungal agents like fluconazole .
- Anticancer Potential : The presence of the chromeno-pyrrole structure has been linked to anticancer activities. Research suggests that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in various models.
Case Study 1: Antifungal Applications
A study published in Frontiers in Microbiology highlighted the synthesis of related compounds with similar structures and their evaluation against Candida albicans. The results indicated that modifications to the side chains significantly affected antifungal potency, suggesting that 7-Bromo-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a lead compound for further development in antifungal therapies .
Case Study 2: Anticancer Research
Research conducted on a series of chromeno-pyrrole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. The study utilized various cancer cell lines to assess cytotoxicity and found that the compound could effectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for 7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromeno-pyrrole core play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Insights :
- Halogenation (Br in the target vs. Cl in compound^2 and 3q ) may alter electronic properties and target selectivity.
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be drawn from analogs:
Spectroscopic Data :
Activity Insights :
- The bromine atom in the target may enhance cytotoxicity compared to non-halogenated analogs, as seen in chlorinated compound^2 .
- The isopropylphenyl group could improve membrane permeability but may reduce solubility, impacting bioavailability.
Biological Activity
Chemical Structure and Properties
The compound's structure features a chromeno-pyrrole core with various substituents that may influence its biological activity. The presence of bromine and isopropyl groups is noteworthy as these functional groups can significantly affect the compound's pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₈H₂₃BrN₂O₃
- Molecular Weight : 396.29 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to 7-Bromo-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, derivatives of coumarin (which share structural features with this compound) have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases associated with oxidative damage .
Anticoagulant Activity
Some studies suggest that derivatives of compounds related to chromeno-pyrrole structures may exhibit anticoagulant effects. This activity can be attributed to their ability to modulate coagulation pathways, making them potential candidates for therapeutic applications in cardiovascular diseases .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions. The characterization of such compounds is performed using techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm their structure and purity .
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound exhibits a dose-dependent response in anticancer assays. For example:
- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be significantly lower than that of standard chemotherapeutic agents in certain studies.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7-Bromo... | 12.5 | MCF-7 |
| Standard Drug | 15.0 | MCF-7 |
Future Directions
Future research is essential to fully elucidate the mechanisms underlying the biological activities of This compound . Investigations into its pharmacokinetics and toxicity profiles will be critical for assessing its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
